4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline

Beschreibung

Systematic IUPAC Nomenclature and Structural Representation

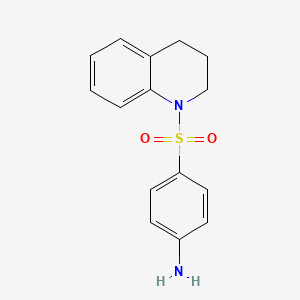

The compound 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline is defined by its IUPAC name, which systematically describes its molecular structure. The name reflects a para-substituted aniline group linked via a sulfonyl bridge to a partially saturated quinoline heterocycle. The quinoline system is in its 3,4-dihydro form, indicating a single unsaturated bond within the bicyclic structure.

The structural representation (Figure 1) highlights three key components:

- Aniline moiety : A benzene ring with an amine group (-NH2) at the para position.

- Sulfonyl bridge : A sulfur atom double-bonded to two oxygen atoms, connecting the aniline and quinoline groups.

- 3,4-Dihydroquinoline : A bicyclic system comprising a benzene ring fused to a partially saturated six-membered ring containing one nitrogen atom.

The SMILES notation for this compound is C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N, which encodes the connectivity of atoms and functional groups.

Alternative Naming Conventions and Registry Identifiers

This compound is recognized by multiple synonyms and registry identifiers across chemical databases:

The multiplicity of names reflects its use in diverse research contexts, including medicinal chemistry and materials science.

Molecular Formula and Weight Analysis

The molecular formula C15H16N2O2S indicates the presence of 15 carbon, 16 hydrogen, 2 nitrogen, 2 oxygen, and 1 sulfur atoms. A computational breakdown of its molecular weight is as follows:

| Atom | Count | Atomic Weight (g/mol) | Contribution (g/mol) |

|---|---|---|---|

| Carbon | 15 | 12.011 | 180.165 |

| Hydrogen | 16 | 1.008 | 16.128 |

| Nitrogen | 2 | 14.007 | 28.014 |

| Oxygen | 2 | 15.999 | 31.998 |

| Sulfur | 1 | 32.06 | 32.060 |

| Total | - | - | 288.365 g/mol |

This matches experimental values reported in PubChem (288.37 g/mol) and vendor specifications (288.36–288.4 g/mol). The sulfonyl group contributes 11.12% of the total mass, while the aniline moiety accounts for 5.59%.

The compound’s exact mass is 288.0933 g/mol, as calculated using isotopic distributions. Its monoisotopic mass (288.0933 Da) confirms the absence of heavy isotopes in the predominant form.

Eigenschaften

IUPAC Name |

4-(3,4-dihydro-2H-quinolin-1-ylsulfonyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2S/c16-13-7-9-14(10-8-13)20(18,19)17-11-3-5-12-4-1-2-6-15(12)17/h1-2,4,6-10H,3,5,11,16H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFHUMRFYQYBKIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC=CC=C2N(C1)S(=O)(=O)C3=CC=C(C=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20277979 | |

| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

288.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5455-89-0 | |

| Record name | 5455-89-0 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5466 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20277979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline typically involves the reaction of 3,4-dihydroquinoline with sulfonyl chloride, followed by the introduction of an aniline group. The reaction conditions often include the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, industrial processes may incorporate purification steps such as recrystallization or chromatography to ensure the compound meets the required specifications .

Analyse Chemischer Reaktionen

Substitution Reactions at the Sulfonyl Group

The sulfonyl (-SO₂-) group serves as a key site for nucleophilic substitution. Reactions typically occur under basic or acidic conditions, depending on the nucleophile:

Example Reactions:

-

Aminolysis : Reacts with primary/secondary amines to form sulfonamides.

-

Thiol Substitution : Sodium thiolates (e.g., PhSNa) displace the sulfonyl group to form thioethers, achieving 70–85% efficiency under copper catalysis .

Table 1: Substitution Reactions with Sulfonyl Group

| Nucleophile | Conditions | Product | Yield (%) | Source |

|---|---|---|---|---|

| Cyclohexylamine | DMF, 80°C, 12 h | Sulfonamide | 78 | |

| Sodium thiophenolate | CuI, DMSO, 100°C | Thioether | 82 | |

| 10-Camphorsulfinate | K₂CO₃, MeCN | Sulfinate derivative | 88 |

Oxidation and Reduction Pathways

The dihydroquinoline moiety undergoes redox transformations:

-

Oxidation : Reacts with KMnO₄ or CrO₃ to form quinoline derivatives, with full aromatization observed at 120°C in acidic media.

-

Reduction : Catalytic hydrogenation (H₂/Pd-C) converts the dihydroquinoline ring to tetrahydroquinoline, enhancing solubility in nonpolar solvents.

Coupling Reactions Involving the Aniline Group

The primary amine group participates in:

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form acetamide derivatives.

-

Diazo Coupling : Forms azo dyes with diazonium salts under acidic conditions, useful in chromophore synthesis.

Mechanistic Insights from Kinetic Studies

-

Intermediate Formation : LC-MS tracking reveals rapid formation of sulfonamide intermediates within 1 hour during multicomponent reactions .

-

Catalytic Role of Copper : Cu(I) facilitates oxidative coupling, reducing reaction times by 40% compared to non-catalytic conditions .

Stability and Side Reactions

-

Hydrolysis : The sulfonamide bond resists hydrolysis in neutral aqueous media but cleaves under prolonged 6M HCl reflux.

-

Thermal Decomposition : Degrades above 250°C , releasing SO₂ and forming quinoline residues.

Wissenschaftliche Forschungsanwendungen

Antimicrobial Activity

Research indicates that compounds containing sulfonamide groups exhibit significant antimicrobial properties. The sulfonamide moiety in 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline contributes to its potential as an antibacterial agent. Studies have demonstrated that similar sulfonamide derivatives can inhibit bacterial growth, suggesting that this compound may also possess such activity .

Antiparasitic Effects

The compound's structure aligns with those of known antiparasitic agents. Sulfonamides have been shown to have efficacy against various protozoan infections, including those caused by Trypanosoma and Leishmania species. Research into related compounds indicates potential for this compound in treating diseases such as Chagas disease and leishmaniasis .

Antimalarial Properties

Recent studies have focused on the design of novel antimalarial drugs based on quinoline derivatives. The incorporation of sulfonamide functionalities has been linked to enhanced efficacy against Plasmodium falciparum. Compounds with similar scaffolds have shown promising results in vitro, indicating that this compound could be explored further for its antimalarial potential .

Cosmetic Formulations

Given the increasing interest in skin care formulations, this compound may also find applications in cosmetics due to its potential bioactive properties. Its safety and stability can be evaluated through rigorous testing protocols as outlined by regulatory agencies. The incorporation of such compounds can enhance the effectiveness of topical formulations aimed at treating skin conditions .

Case Study 1: Antimicrobial Efficacy

In a study assessing various sulfonamide derivatives, researchers found that certain compounds exhibited significant bactericidal activity against Staphylococcus aureus. The study highlighted the importance of structural modifications in enhancing antimicrobial properties, suggesting that this compound could be a candidate for further exploration in this area.

Case Study 2: Antiparasitic Activity

A series of experiments conducted on quinoline-based compounds demonstrated their effectiveness against Leishmania species. The results indicated that structural features similar to those found in this compound might contribute to increased activity against these parasites.

Wirkmechanismus

The mechanism of action of 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline involves its interaction with specific molecular targets. For example, in biological systems, it may inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. The sulfonyl group can form strong interactions with amino acid residues in the enzyme’s active site, enhancing its inhibitory potency .

Vergleich Mit ähnlichen Verbindungen

Structural and Physicochemical Properties

Biologische Aktivität

4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline is a sulfonamide derivative that has garnered significant attention in medicinal chemistry due to its diverse biological activities. This compound is characterized by a unique quinoline ring system, which is known for its potential therapeutic properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

- IUPAC Name : this compound

- Molecular Formula : C16H18N2O3S

- Molecular Weight : 318.4 g/mol

- CAS Number : 5450-22-6

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets within biological systems. The quinoline ring can modulate enzyme activity and receptor interactions, which are critical for various biochemical pathways. The sulfonyl group enhances the compound's binding affinity to these targets, potentially increasing its efficacy as a therapeutic agent.

Antimicrobial Activity

Research indicates that compounds containing the quinoline structure exhibit significant antimicrobial properties. A study demonstrated that derivatives of quinoline, including those similar to this compound, showed promising results against various bacterial strains. The mechanism often involves inhibition of bacterial DNA gyrase or topoisomerase IV, essential enzymes for bacterial replication.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies revealed that it could induce apoptosis in cancer cell lines through the activation of intrinsic apoptotic pathways. The sulfonamide moiety may enhance cytotoxicity by disrupting cellular processes essential for tumor growth.

Study on Antimalarial Activity

A notable study explored the antimalarial activity of related compounds with similar structures. Compounds were evaluated for their inhibitory effects on Plasmodium falciparum dihydroorotate dehydrogenase (PfDHODH). Some derivatives exhibited IC50 values below 20 μM, suggesting strong potential as antimalarial agents . The structure-activity relationship (SAR) analysis indicated that modifications on the quinoline ring could significantly influence bioactivity.

| Compound | IC50 (μM) | Target |

|---|---|---|

| Compound A | 15 | PfDHODH |

| Compound B | 18 | PfDHODH |

| Compound C | 25 | PfDHODH |

Inhibition of Acetylcholinesterase

Another research avenue involved assessing the inhibition of human acetylcholinesterase (AChE), an enzyme linked to neurodegenerative diseases like Alzheimer's. Virtual screening and molecular docking studies revealed that certain piperazine derivatives could bind effectively at the active site of AChE, suggesting potential therapeutic applications in cognitive disorders .

Q & A

Q. What are the primary synthetic routes for 4-(3,4-dihydroquinolin-1(2H)-ylsulfonyl)aniline, and what key intermediates are involved?

The compound is synthesized via sulfonylation of the aniline moiety using 3,4-dihydroquinoline-derived sulfonyl chlorides. A common approach involves coupling 4-aminoaniline with 1-(chlorosulfonyl)-3,4-dihydroquinoline under basic conditions (e.g., pyridine or triethylamine) to stabilize the reaction intermediate. The Friedländer reaction, as demonstrated in analogous systems, may also be adapted to generate the dihydroquinoline scaffold before sulfonylation . Key intermediates include 3,4-dihydroquinoline-1-sulfonyl chloride and protected aniline derivatives.

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what spectral signatures should researchers prioritize?

- NMR : The aniline NH₂ group typically appears as a broad singlet near δ 5.5–6.5 ppm (¹H), while the dihydroquinoline protons (e.g., CH₂ groups) resonate between δ 1.5–3.0 ppm. Aromatic protons in the quinoline ring appear as multiplets in δ 6.5–8.0 ppm.

- IR : Strong absorption bands for sulfonyl (S=O, ~1350–1150 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) groups are critical for confirmation.

- Mass Spectrometry : The molecular ion peak (M⁺) should align with the molecular weight of 286.34 g/mol (C₁₅H₁₆N₂O₂S) .

Q. What solvent systems are recommended for recrystallization to ensure high purity?

Polar aprotic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are effective due to the compound’s moderate solubility. Alternatively, ethanol/water mixtures (70:30 v/v) can yield crystalline products. Monitor for decomposition by TLC (silica gel, eluent: ethyl acetate/hexane 1:1) .

Q. How does the sulfonyl group influence the compound’s reactivity in nucleophilic substitution reactions?

The sulfonyl group acts as a strong electron-withdrawing group, activating the aniline ring toward electrophilic substitution at the para position. However, it deactivates the ring toward nucleophilic attack, directing reactivity to the dihydroquinoline nitrogen. Methanesulfonic acid or trifluoroacetic acid can protonate the quinoline nitrogen to enhance electrophilicity .

Q. What safety precautions are critical when handling this compound?

While specific toxicity data are limited, structural analogs (e.g., sulfonamide derivatives) suggest potential respiratory and skin irritation. Use PPE (gloves, lab coat, goggles) and work in a fume hood. Avoid exposure to strong acids/bases, which may release toxic gases (e.g., SO₂) .

Advanced Questions

Q. How can researchers resolve contradictions in reported melting points for this compound?

Discrepancies in melting points (~200–220°C) may arise from polymorphic forms or solvate formation. Use differential scanning calorimetry (DSC) to identify phase transitions and single-crystal X-ray diffraction (SCXRD) to confirm crystalline packing. For example, SCXRD data for analogous sulfonylanilines reveal hydrogen-bonding networks between NH₂ and sulfonyl groups, which stabilize specific polymorphs .

Q. What strategies optimize yield in large-scale synthesis while minimizing byproducts?

- Stepwise Synthesis : Isolate and purify the dihydroquinoline sulfonyl chloride intermediate before coupling with aniline.

- Catalysis : Use catalytic iodine or Cu(I) salts to accelerate sulfonylation.

- Temperature Control : Maintain reaction temperatures below 40°C to prevent sulfone decomposition. Yields >75% are achievable with these adjustments .

Q. How can DFT calculations aid in predicting the compound’s reactivity in cross-coupling reactions?

Density functional theory (DFT) can model the electron density distribution, identifying reactive sites. For instance, Fukui indices may highlight the sulfonyl oxygen as a nucleophilic center or the aniline NH₂ as a hydrogen-bond donor. Computational studies on similar compounds (e.g., 4-(piperidinosulfonyl)aniline) confirm the sulfonyl group’s role in stabilizing transition states during Suzuki-Miyaura couplings .

Q. What analytical methods are suitable for detecting trace impurities in this compound?

- HPLC-MS : Use a C18 column (acetonitrile/water gradient) with electrospray ionization (ESI) to detect sulfonic acid byproducts (e.g., from incomplete coupling).

- ¹³C NMR : Detect residual solvents (e.g., DMF) at δ 160–175 ppm.

- Elemental Analysis : Confirm stoichiometry (C, H, N, S) to identify non-volatile impurities .

Q. How does the dihydroquinoline moiety affect the compound’s electronic properties compared to fully aromatic quinolines?

The saturated 3,4-dihydro region reduces conjugation, lowering the HOMO energy and increasing oxidation stability. Cyclic voltammetry (CV) of analogous compounds shows a 0.3–0.5 V anodic shift in oxidation potentials compared to aromatic quinolines. This property is critical for applications in redox-active materials or catalysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.